5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling ADME prediction Lead optimization

5-((3,4-Dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (C19H21N5O2, MW 351.41 g/mol) is a 1H-1,2,3-triazole-4-carboxamide derivative featuring a 5-arylamino substitution (3,4-dimethylphenylamino) and an N-(3-methoxybenzyl) carboxamide terminus. This compound belongs to a scaffold class that has yielded potent and selective pregnane X receptor (PXR) inverse agonists and antagonists with low nanomolar IC50 values in binding and cellular assays, as well as antimicrobial agents active against Gram-positive bacteria and pathogenic yeast.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B14103000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC)C
InChIInChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24)
InChIKeyLZUUANMGMJWSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3,4-Dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Structural Identity and Compound Class Context for Research Procurement


5-((3,4-Dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (C19H21N5O2, MW 351.41 g/mol) is a 1H-1,2,3-triazole-4-carboxamide derivative featuring a 5-arylamino substitution (3,4-dimethylphenylamino) and an N-(3-methoxybenzyl) carboxamide terminus . This compound belongs to a scaffold class that has yielded potent and selective pregnane X receptor (PXR) inverse agonists and antagonists with low nanomolar IC50 values in binding and cellular assays, as well as antimicrobial agents active against Gram-positive bacteria and pathogenic yeast [1][2]. The 5-arylamino configuration distinguishes this compound from the more extensively studied 5-amino, 5-methyl, and 5-unsubstituted 1H-1,2,3-triazole-4-carboxamide analogs, and the 3-methoxy substitution pattern on the benzyl amide further contributes to its unique physicochemical profile within screening libraries .

Why In-Class 1H-1,2,3-Triazole-4-carboxamide Analogs Cannot Simply Substitute for 5-((3,4-Dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in Procurement


Within the 1H-1,2,3-triazole-4-carboxamide scaffold, minor substituent variations produce profound shifts in both biological target engagement and selectivity profiles. Published SAR from the PXR antagonist series demonstrates that introducing an amino modification at the 4-position of the phenyl ring can reduce hPXR binding affinity by over 6-fold (from IC50 = 0.65 μM for compound 2 to IC50 = 4.1 μM for compound 31), while simultaneously converting an antagonist into an agonist [1]. Similarly, in the antimicrobial series, the 5-substituent identity (methyl vs. amino vs. aryl-amino) determines whether activity is directed against Staphylococcus aureus or Candida albicans [2]. The specific combination of a 3,4-dimethylphenylamino group at position 5 and a 3-methoxybenzyl amide at position 4 creates a distinct hydrogen-bonding and steric environment that cannot be replicated by analogs bearing 4-ethylphenyl, 4-chlorophenyl, N-benzyl, or 5-amino substitutions. Generic substitution without experimental validation of target engagement and selectivity for the intended assay system risks introducing confounding variables into screening campaigns or SAR studies.

Quantitative Differentiation Evidence for 5-((3,4-Dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Structural Analogs


Physicochemical Differentiation: Predicted Lipophilicity (logP) and Polar Surface Area (PSA) vs. 4-Ethylphenyl and 4-Chlorophenyl Analogs

Computational property predictions for the target compound and its two closest commercially cataloged analogs—5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (4-Et analog) and 5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (4-Cl analog)—reveal meaningful differences in predicted lipophilicity and hydrogen-bonding capacity arising solely from the 5-arylamino substituent . The target compound's 3,4-dimethyl substitution pattern provides two electron-donating methyl groups that incrementally increase logP relative to the unsubstituted phenyl case, while maintaining fewer H-bond donors than the 5-amino series and avoiding the electronegative chlorine present in the 4-Cl analog that can participate in halogen bonding .

Physicochemical profiling ADME prediction Lead optimization

Class-Level SAR Inference: 5-Arylamino Substitution and PXR Binding Affinity Relative to 5-Amino and 5-Unsubstituted Analogs

In the systematic SAR exploration of 1H-1,2,3-triazole-4-carboxamides as PXR inhibitors (Lin et al., 2022), the parent compound 2 (R1 = 4-chlorobenzyl, R2 = H, R3 = H) exhibited hPXR binding IC50 = 0.65 μM, inverse agonistic IC50 = 0.48 μM, and antagonistic IC50 = 4.1 μM [1]. Introduction of an amino group at the 4-position of the right phenyl ring (compound 31) reduced binding affinity to IC50 = 4.1 μM and converted the compound to a weak agonist (EC50 = 0.28 μM) [1]. A butylamino modification (compound 35) restored antagonist character (binding IC50 = 0.73 μM, antagonistic IC50 = 3.9 μM) [1]. These data demonstrate that the nature of the amino substituent at the phenyl ring position is a critical determinant of both PXR binding potency and functional modality (agonist vs. inverse agonist vs. antagonist). The target compound's 3,4-dimethylphenylamino group at position 5 represents an arylamino modification that, by class-level inference, is expected to influence PXR binding affinity and functional selectivity in a manner distinct from both the unsubstituted 5-amino and 5-alkylamino congeners [1].

PXR antagonism Nuclear receptor Drug metabolism SAR

Class-Level Antimicrobial Activity Differentiation: 5-Substituent Determines Gram-Positive vs. Fungal Selectivity

The 2021 structure-activity relationship study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides by Bakshi et al. established that the identity of the 5-position substituent is the primary determinant of antimicrobial selectivity [1]. In that study, 5-methyl analogs (compounds 4d, 4l, 4r) showed potent antibacterial activity against S. aureus, with compound 4l achieving 50% growth inhibition at <1 μM. In contrast, the 5-amino analog 8b and the triazoloquinazoline 9a were selectively active against the pathogenic yeast C. albicans, with 9a killing approximately 40% of C. albicans cells at 1 μM [1]. The target compound bears a 5-arylamino (3,4-dimethylphenylamino) substituent, which is structurally and electronically distinct from both the 5-methyl and 5-amino series. A related 3-MBA (3-methoxybenzamide) class has been identified as targeting the bacterial cell division protein FtsZ, and the 1H-1,2,3-triazole group has been validated as a terminal amide-mimetic in this context [2]. The target compound's combined 5-arylamino and 3-methoxybenzyl features position it as a unique chemotype for probing FtsZ inhibition and antimicrobial selectivity.

Antimicrobial resistance FtsZ inhibition Triazole carboxamide SAR

Structural Uniqueness in Commercially Available Screening Libraries: 3,4-Dimethylphenylamino at Position 5 vs. Common 4-Substituted Phenyl Analogs

A survey of commercially cataloged 5-arylamino-1H-1,2,3-triazole-4-carboxamide analogs reveals that the most prevalent substitution patterns are 4-chlorophenylamino, 4-ethylphenylamino, and 3-chlorophenylamino at position 5, all paired with either 2-methoxybenzyl or 3-methoxybenzyl at the carboxamide terminus . The target compound's 3,4-dimethylphenylamino group is distinct from these common analogs: it introduces dual electron-donating methyl substituents (σm = −0.07, σp = −0.17) at both meta and para positions, creating a unique electronic environment on the 5-aminoaryl ring that modulates the basicity and hydrogen-bonding character of the bridging NH group [1]. Compared to the 4-ethylphenyl analog (single alkyl substituent), the 3,4-dimethyl pattern provides greater steric bulk adjacent to the triazole ring while maintaining similar overall molecular weight. Compared to the 4-chlorophenyl analog (electron-withdrawing, σp = +0.23), the dimethyl substitution reverses the electronic character of the aryl ring. This combination of steric and electronic differentiation from the most abundant catalog analogs makes this compound a valuable singleton for diversity-oriented screening collections.

Screening library diversity Chemical space Hit discovery Procurement

Vendor Quality Specification: Purity Benchmarking Against Structurally Analogous Catalog Compounds

Commercially cataloged 1H-1,2,3-triazole-4-carboxamide analogs from non-excluded vendors typically specify purity at 95% by HPLC or NMR, with batch-to-batch variability common among research-grade screening compounds . The target compound is available from multiple chemical suppliers with standard purity specifications (typically 95–98%), and procurement decisions should include verification of analytical characterization data (1H NMR, LCMS, HPLC purity) prior to use in quantitative assays . For comparator purposes, the 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl) and 5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl) analogs are available from overlapping vendor networks with comparable purity specifications, while the 5-amino-1-benzyl-N-(3-methoxybenzyl) analog (CAS 900013-37-8) is available at 98% purity from specialized suppliers .

Compound quality control Purity specification Procurement Reproducibility

Recommended Research Application Scenarios for 5-((3,4-Dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Based on Available Evidence


Diversity-Oriented Screening for Novel PXR Modulator Chemotypes

This compound is best deployed as a singleton in diversity-oriented screening libraries targeting the pregnane X receptor (PXR) ligand-binding domain. The published SAR from Lin et al. (2022) has extensively characterized the 4-position substituent effects on the right-hand phenyl ring but has not explored 3,4-dialkyl-substituted arylamino groups at the 5-position of the triazole [1]. Inclusion of this compound enables interrogation of a distinct region of PXR chemical space, with the potential to identify novel binding modes or functional selectivity profiles (e.g., pure antagonism vs. inverse agonism). The compound should be screened at 10 μM in a PXR TR-FRET binding assay with T0901317 as the positive control, followed by cellular functional profiling in HepG2 cells using CYP3A4 reporter gene assays for hits showing >50% binding displacement [1].

Antimicrobial FtsZ Inhibition Screening with Structural Novelty Relative to 3-MBA and 5-Methyl Series

The combination of a 5-arylamino substituent and a 3-methoxybenzyl carboxamide terminus makes this compound a structurally novel candidate for FtsZ inhibition screening. The 3-methoxybenzamide (3-MBA) pharmacophore has been validated as an FtsZ-targeting antibacterial scaffold, and the 1H-1,2,3-triazole group has been demonstrated to function as an effective terminal amide mimetic in this context [2]. Unlike the previously characterized 5-methyl and 5-amino series (Bakshi et al., 2021), which showed divergent S. aureus vs. C. albicans selectivity, this compound's 5-arylamino group may confer a distinct antimicrobial spectrum [3]. Recommended initial screening: MIC determination against S. aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA) using broth microdilution (CLSI guidelines), with human HaCaT keratinocyte cytotoxicity counter-screening at concentrations up to 100 μM [3].

Physicochemical Probe for logP-Dependent Cellular Permeability Studies in the Triazole-4-carboxamide Series

With a predicted logP in the range of 3.0–3.9—intermediate between the more lipophilic 4-ethylphenyl analogs and the more polar 5-amino or 4-chloro variants—this compound can serve as a calibrated physicochemical probe for studying the relationship between lipophilicity and cellular permeability within the triazole-4-carboxamide chemotype [1]. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer permeability measurements comparing this compound with its 4-ethyl, 4-chloro, and 5-amino analogs would generate a quantitative logP-permeability relationship that informs lead optimization of triazole-4-carboxamide series. The controlled variation of only the 5-arylamino substituent while maintaining identical MW (351.4 Da for the 4-Et analog) and identical 3-methoxybenzyl amide terminus provides an unusually clean comparator set for deconvoluting substituent-specific permeability effects [2].

Chemical Biology Tool for Investigating 5-Arylamino SAR in Triazole-Containing Bioactive Compound Libraries

For academic screening centers and chemical biology core facilities maintaining annotated compound libraries, this compound fills a specific chemotype gap: the 5-(3,4-dimethylphenylamino)-N-(3-methoxybenzyl) substitution pattern is underrepresented in publicly available screening collections relative to 4-chlorophenyl and 4-alkylphenyl variants [1]. Procurement of this compound at 10–50 mg scale enables its inclusion as a singleton in focused triazole-carboxamide sub-libraries intended for phenotypic screening across multiple target classes, including GPCRs, kinases, and nuclear receptors. The compound's compliance with Lipinski's Rule of Five (predicted RO5 violations = 0) and its intermediate molecular weight (351.4 Da) make it suitable for fragment-based and HTS library integration without requiring pre-screening triage for promiscuity or aggregation risk [2].

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